molecular formula C9H12BrN2O9P B568806 5-Bromo-5'-uridylic Acid Triethylamine Salt CAS No. 1061719-00-3

5-Bromo-5'-uridylic Acid Triethylamine Salt

Cat. No. B568806
CAS RN: 1061719-00-3
M. Wt: 403.078
InChI Key: IDPVUMJNEZFMNU-TZLAVLDLSA-N
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Description

5-Bromo-5’-uridylic Acid Triethylamine Salt is a derivative of UDP-glucose . It has fluorescent properties and potential applications as sensors for carbohydrate-active enzymes . The molecular formula is C9H12BrN2O9P and the molecular weight is 403.08 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-5’-uridylic Acid Triethylamine Salt is represented by the formula C9H12BrN2O9P . It’s a complex structure that includes a bromine atom, which is likely responsible for its unique properties .

Safety and Hazards

When handling 5-Bromo-5’-uridylic Acid Triethylamine Salt, it’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

The future directions of research and application for 5-Bromo-5’-uridylic Acid Triethylamine Salt could involve its potential as sensors for carbohydrate-active enzymes . This suggests that it could be used in biochemical research or in the development of new diagnostic tools.

properties

IUPAC Name

[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5?,6?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVUMJNEZFMNU-LVHTXCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139025665

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